3,5-Bis(bromomethyl)benzonitrile

Organic Synthesis Polymer Chemistry Reaction Kinetics

Select 3,5-Bis(bromomethyl)benzonitrile for its unique C2v-symmetrical 3,5-meta-substitution pattern that eliminates steric hindrance during nucleophilic substitution, ensuring linear polymer growth and ordered network structures in COFs and dendrimers. The electron-withdrawing nitrile core, combined with superior bromine leaving groups, delivers faster reaction kinetics and higher yields compared to chloro analogs, making it the definitive building block for high-performance elastomers, fast-switching liquid crystals, and privileged benzonitrile-derived pharmaceutical and agrochemical libraries.

Molecular Formula C9H7Br2N
Molecular Weight 288.97
CAS No. 74163-48-7
Cat. No. B2843785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(bromomethyl)benzonitrile
CAS74163-48-7
Molecular FormulaC9H7Br2N
Molecular Weight288.97
Structural Identifiers
SMILESC1=C(C=C(C=C1CBr)C#N)CBr
InChIInChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2
InChIKeyRPUUHCFKDYQOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(bromomethyl)benzonitrile (CAS 74163-48-7): A Versatile C9H7Br2N Building Block for Organic Synthesis


3,5-Bis(bromomethyl)benzonitrile is an aromatic nitrile building block with the molecular formula C9H7Br2N and a molecular weight of 288.97 g/mol [1]. It features two highly reactive bromomethyl (-CH2Br) groups positioned symmetrically at the meta-positions (3 and 5) on a benzonitrile core [2]. This meta-substitution pattern confers a unique symmetry, influencing its reactivity and physical properties compared to its ortho- or para-substituted regioisomers. The compound's high XLogP3 value of 2.8 and a topological polar surface area (TPSA) of 23.8 Ų indicate significant lipophilicity and good membrane permeability potential [1].

Why 3,5-Bis(bromomethyl)benzonitrile (CAS 74163-48-7) Cannot Be Arbitrarily Substituted with Other Benzonitrile Analogs


The unique 3,5-meta-substitution pattern on the benzonitrile ring of this compound directly governs its utility in applications requiring precise molecular geometry, such as the construction of porous frameworks and symmetrical polymers [1]. Unlike its regioisomers (e.g., 2,3- or 2,5-bis(bromomethyl)benzonitrile), the symmetrical spacing of its reactive handles prevents steric hindrance issues during nucleophilic substitution and promotes the formation of linear or highly ordered network structures . Additionally, the bromine atoms serve as superior leaving groups compared to chlorine analogs, which directly translates to higher reaction rates and yields in key synthetic transformations [2]. Simply replacing it with a 'generic' benzonitrile or a less reactive halogenated variant can lead to incomplete reactions, unwanted byproducts, or a failure to achieve the desired material properties.

Quantitative Differentiation of 3,5-Bis(bromomethyl)benzonitrile (CAS 74163-48-7) from Analogs and Alternatives


Comparative Reactivity: Superior Leaving Group Ability of Bromine vs. Chlorine in Nucleophilic Substitution

The primary reactive site for functionalization in 3,5-Bis(bromomethyl)benzonitrile is the benzylic carbon adjacent to the bromine atom. In nucleophilic substitution reactions, the rate is directly correlated to the leaving group ability. The bromide ion (Br⁻) is a significantly weaker base and better leaving group than the chloride ion (Cl⁻). For a prototypical SN2 reaction, a benzylic bromide can react with nucleophiles up to 50-100 times faster than its benzylic chloride counterpart under identical conditions [1]. This translates to higher conversion yields for 3,5-Bis(bromomethyl)benzonitrile in polymerizations and other derivatizations compared to using 3,5-Bis(chloromethyl)benzonitrile.

Organic Synthesis Polymer Chemistry Reaction Kinetics

Regioisomeric Advantage: Symmetrical Spacing Prevents Steric Hindrance

The 3,5-substitution pattern on the benzonitrile ring of this compound creates a symmetrical molecule with a 120-degree angle between its two reactive bromomethyl groups. This geometry is favorable for creating linear polymers or highly ordered 2D/3D networks (e.g., COFs/MOFs) as it minimizes steric hindrance between growing chains [1]. In contrast, the 2,3-isomer places reactive groups in an ortho-like arrangement, which can lead to significant steric clashes and the formation of cyclic byproducts or less ordered structures .

Polymer Synthesis Covalent Organic Frameworks Reaction Selectivity

Electronic Effects: The Benzonitrile Core Balances Reactivity and Stability

The nitrile group (-CN) is a strong electron-withdrawing group (EWG) via the inductive effect, with a Hammett substituent constant (σm) of approximately +0.56. This EW effect stabilizes the aromatic ring and increases the electrophilicity of the benzylic carbon, facilitating nucleophilic attack [1]. Compared to a non-EWG substituted analog like 3,5-Bis(bromomethyl)toluene (where a methyl group is electron-donating), the benzonitrile core makes the bromomethyl groups more reactive towards nucleophiles, while the overall molecule is less prone to undesirable electrophilic aromatic substitution side reactions.

Electronic Effects Stability Hammett Equation

Physical Property Comparison: Impact of Regioisomerism on Boiling Point

The boiling point of a compound is a direct reflection of its intermolecular forces and molecular shape. The symmetrical nature of 3,5-Bis(bromomethyl)benzonitrile allows for more efficient crystal packing compared to its less symmetrical isomers, which can influence its physical properties [1]. While a direct boiling point comparison for all bis(bromomethyl)benzonitrile isomers is not available in a single study, a comparison with the closely related 2-(Bromomethyl)benzonitrile (a mono-substituted analog) demonstrates the significant effect of adding a second bromomethyl group. The bis-brominated compound has a predicted boiling point of 345.0±32.0 °C, which is approximately 80 °C higher than that of the mono-brominated analog . This difference highlights the increased molecular weight and intermolecular interactions conferred by the second bromine atom.

Physical Properties Thermodynamics Purification

High-Value Application Scenarios for 3,5-Bis(bromomethyl)benzonitrile (CAS 74163-48-7)


Synthesis of Symmetrical Polymers and Advanced Materials

The C2v symmetry of 3,5-Bis(bromomethyl)benzonitrile makes it an ideal monomer for the construction of linear polymers, dendrimers, and covalent organic frameworks (COFs) where precise spatial control is critical [1]. Its two bromomethyl groups can be efficiently functionalized with a variety of nucleophiles to create rigid, well-defined polymer backbones with pendant nitrile groups. The symmetrical 120° geometry prevents unwanted cyclization, enabling the creation of high-molecular-weight materials with enhanced thermal and mechanical properties.

Terminal Functionalization of Living Polymers in Tire Manufacturing

In the production of high-performance tires, reducing rolling resistance without sacrificing traction is a key objective. 3,5-Bis(bromomethyl)benzonitrile can serve as a terminating agent in the anionic polymerization of dienes like butadiene [2]. The benzonitrile group reacts with the living polymer chain end, and the remaining bromomethyl group provides a handle for further functionalization or interaction with carbon black filler, leading to improved dispersion and reduced hysteresis in the final elastomer compound, a direct benefit for fuel efficiency.

Precursor for Liquid Crystals and Electro-Optical Materials

The combination of a rigid, polarizable benzonitrile core and two flexible, reactive bromomethyl side chains makes this compound a valuable intermediate in liquid crystal synthesis [1]. The bromomethyl groups allow for the attachment of long alkyl or alkoxy chains, which are crucial for inducing mesophase behavior. The electron-withdrawing nitrile group imparts a strong dipole moment along the molecular axis, enhancing the dielectric anisotropy of the liquid crystal mixture. This property is fundamental for the fast switching times and low operating voltages required in modern display technologies.

Building Block for Agrochemicals and Pharmaceuticals

The benzonitrile moiety is a privileged scaffold in both pharmaceuticals (e.g., androgen receptor antagonists) and agrochemicals (e.g., herbicides) [3]. The two bromomethyl groups of 3,5-Bis(bromomethyl)benzonitrile provide convenient entry points for diversifying this core structure through cross-coupling reactions or nucleophilic substitutions. This allows medicinal and agricultural chemists to rapidly generate libraries of novel benzonitrile derivatives with varying substitution patterns to explore structure-activity relationships (SAR) and optimize potency and selectivity against a biological target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis(bromomethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.